molecular formula C17H24N4OS B6432342 1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 2640893-38-3

1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6432342
CAS No.: 2640893-38-3
M. Wt: 332.5 g/mol
InChI Key: RPIWHLJNHOVXPR-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 1,2,4-thiadiazole ring substituted with a 2-methoxyethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multiple steps One common synthetic route starts with the preparation of the 1,2,4-thiadiazole ring, which is then coupled with the piperazine ring The reaction conditions often involve the use of reagents such as thionyl chloride, hydrazine, and various organic solvents

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods include the use of automated synthesis machines and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)piperazine: Lacks the 1,2,4-thiadiazole ring.

    4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine: Lacks the 2,3-dimethylphenyl group.

Uniqueness

1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the presence of both the 2,3-dimethylphenyl group and the 1,2,4-thiadiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(2-methoxyethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-13-5-4-6-15(14(13)2)20-8-10-21(11-9-20)17-18-16(19-23-17)7-12-22-3/h4-6H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIWHLJNHOVXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=NS3)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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